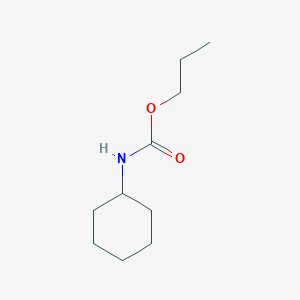

Propyl N-cyclohexylcarbamate

説明

Contextualization within the Carbamate (B1207046) Class of Organic Compounds

Carbamates are formally derivatives of the unstable carbamic acid. wikipedia.org They are structurally related to both esters and amides, and this hybrid nature imparts upon them a unique set of chemical properties. nih.gov The general structure of a carbamate is R-O-C(=O)-NR'R'', where R, R', and R'' can be hydrogen or organic substituents. This versatility allows for a vast number of possible carbamate structures with a wide range of physical and chemical properties.

The carbamate functional group is a key structural motif in many biologically active molecules and industrially important compounds. acs.org Carbamates are known for their chemical stability and their ability to participate in hydrogen bonding, which are crucial features for their application in various fields. acs.orgnih.gov

Historical Perspectives on Carbamate Chemistry Research

The history of carbamate chemistry dates back to the 19th century with the investigation of naturally occurring carbamates. A pivotal moment was the isolation of physostigmine (B191203) from the Calabar bean in 1864. nih.govmhmedical.com This natural carbamate was found to have significant physiological effects, leading to its use in medicine. mhmedical.com

The 20th century saw a surge in synthetic carbamate chemistry. In the 1930s, the synthesis of aliphatic esters of carbamic acid paved the way for the development of carbamate-based pesticides. mhmedical.com A significant milestone was the commercialization of the insecticide carbaryl (B1668338) in 1953. mhmedical.com The development of polyurethane plastics, which are polymers linked by carbamate groups, also began in this era, highlighting the industrial importance of this class of compounds. wikipedia.org Throughout the years, research has continued to uncover new synthetic methods and applications for carbamates, solidifying their importance in organic chemistry.

Scope and Research Significance of N-Alkyl/Cycloalkyl Carbamates

N-alkyl and N-cycloalkyl carbamates, such as Propyl N-cyclohexylcarbamate, represent a significant subclass of carbamates. The nature of the alkyl or cycloalkyl group attached to the nitrogen atom can significantly influence the compound's properties, including its reactivity, stability, and biological activity.

Research into N-alkyl/cycloalkyl carbamates is driven by several factors. In medicinal chemistry, these compounds are explored as potential therapeutic agents. For instance, the modification of the N-substituent can fine-tune the interaction of a carbamate-containing drug with its biological target. nih.gov Furthermore, N-alkyl carbamates are important intermediates in the synthesis of other organic compounds and are used as protecting groups for amines in complex syntheses. acs.org

The synthesis of N-alkyl carbamates has been an area of active research, with various methods being developed to improve efficiency and reduce the use of hazardous reagents. nih.govrsc.org For example, one-pot syntheses involving the coupling of primary amines, carbon dioxide, and alkyl halides have been reported. acs.orgnih.gov The study of these compounds contributes to a deeper understanding of structure-activity relationships and the development of new materials and molecules with desired properties.

Structure

3D Structure

特性

CAS番号 |

58202-95-2 |

|---|---|

分子式 |

C10H19NO2 |

分子量 |

185.26 g/mol |

IUPAC名 |

propyl N-cyclohexylcarbamate |

InChI |

InChI=1S/C10H19NO2/c1-2-8-13-10(12)11-9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,11,12) |

InChIキー |

SBOLKCRPTBJXQW-UHFFFAOYSA-N |

正規SMILES |

CCCOC(=O)NC1CCCCC1 |

製品の起源 |

United States |

Synthetic Methodologies for Propyl N Cyclohexylcarbamate and Analogues

Conventional Synthetic Routes

Traditional methods for synthesizing carbamates, including Propyl N-cyclohexylcarbamate, have long been established in organic chemistry. These routes are typically reliable and well-understood, forming the foundation of carbamate (B1207046) production.

Addition Reactions of Alcohols to Isocyanates

A primary and straightforward method for synthesizing N-substituted carbamates is the reaction of an alcohol with an isocyanate. nih.govwikipedia.org This reaction is fundamentally an addition of the alcohol to the highly reactive isocyanate group. For the specific synthesis of this compound, this would involve the reaction of n-propanol with cyclohexyl isocyanate. The isocyanate, in turn, can be generated through methods like the Curtius rearrangement of acyl azides. nih.govwikipedia.org The isocyanate intermediate is then trapped by an alcohol to yield the carbamate derivative. nih.gov This method is widely utilized due to its efficiency and the directness of the synthetic path.

Reactions Involving Amines and Carbonylating Agents

An alternative conventional approach involves the reaction of an amine with a suitable carbonylating agent, followed by interaction with an alcohol. researchgate.net This multi-component approach offers versatility in the synthesis of a wide range of carbamates.

Common carbonylating agents include:

Phosgene (B1210022) and its derivatives : Historically, toxic reagents like phosgene or its safer liquid equivalent, triphosgene, were used. nih.govresearchgate.net An amine reacts with phosgene to form a carbamoyl (B1232498) chloride, which then reacts with an alcohol to produce the carbamate. wikipedia.org

Chloroformates : The reaction of an amine with an alkyl chloroformate is another common pathway to carbamates. wikipedia.org

Carbon Dioxide (CO₂) and Dialkyl Carbonates : More environmentally benign methods utilize CO₂ or dialkyl carbonates. researchgate.netlincoln.ac.uk The reaction of an amine with CO₂ can form a carbamic acid or its salt, which can then be alkylated to yield the carbamate. nih.govresearchgate.net For instance, a three-component coupling of an amine (like cyclohexylamine), carbon dioxide, and an alkyl halide (like propyl iodide) in the presence of a base such as cesium carbonate can efficiently produce the desired carbamate. nih.govorganic-chemistry.org Dimethyl carbonate (DMC) is also recognized as a green carboxylating agent for this purpose. researchgate.net

Table 1: Conventional Synthesis of Carbamates from Amines

| Amine | Carbonylating Agent | Additional Reagents | Solvent | Key Features | Citation |

|---|---|---|---|---|---|

| Primary Amines | Carbon Dioxide (CO₂) | Alkyl Halide, Cesium Carbonate, TBAI | DMF | Three-component coupling; mild conditions. | nih.gov |

| Various Amines | Dimethyl Carbonate (DMC) | Catalyst or Base | Varies | Halogen-free process; green reagent. | researchgate.netlincoln.ac.uk |

| Arylamines | Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate | - | Organic Solvents | Stable carbonylating agent, easily prepared. | nih.govorganic-chemistry.org |

Advanced and Green Chemistry Approaches

In response to the environmental and safety concerns associated with conventional methods, significant research has focused on developing advanced and greener synthetic protocols. researchgate.net These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Solvent-Free Synthesis Utilizing Solid Acid Catalysis

A significant advancement in green chemistry is the development of solvent-free reaction conditions, which reduce pollution and simplify processing. tubitak.gov.tr One such method involves "grindstone chemistry," where reactions are carried out by grinding solid reactants together. arkat-usa.org The synthesis of primary carbamates has been achieved in high yield and purity from alcohols and sodium cyanate (B1221674) using silica (B1680970) sulfuric acid (SSA) as a solid acid catalyst. arkat-usa.org This transformation occurs at room temperature without a solvent and avoids epimerization. arkat-usa.org The required activation energy is supplied by the friction between the reacting molecules. arkat-usa.org Another solvent-free method uses trichloroacetic acid to react with an alcohol and sodium cyanate, again by grinding the components in a mortar at room temperature. tubitak.gov.tr Solid base catalysts have also been used to prepare carbamates from symmetrical ureas and organic carbonates. rsc.org

Table 2: Solvent-Free Carbamate Synthesis

| Reactants | Catalyst/Reagent | Conditions | Key Features | Citation |

|---|---|---|---|---|

| Alcohol/Phenol, Sodium Cyanate | Silica Sulfuric Acid (SSA) | Room temp. or 55-65 °C, Grinding | High yield and purity, no toxic solvents, no epimerization. | arkat-usa.org |

| Alcohol, Sodium Cyanate | Trichloroacetic Acid | Room temp., Grinding | Excellent yields, high purity, no heat required. | tubitak.gov.tr |

| Symmetrical Ureas, Organic Carbonates | Solid Base Catalysts | - | Simple and efficient methodology. | rsc.org |

Ionic Liquid-Mediated Carbonylation Reactions

Ionic liquids (ILs) have emerged as versatile catalysts and reaction media in green chemistry due to their unique properties, such as low vapor pressure and high thermal stability. researchgate.netresearchgate.net In carbamate synthesis, ILs can act as catalysts to stabilize the carbamate salt. researchgate.net A superbase-derived protic ionic liquid, [DBUH][OAc], has been used to catalyze the direct synthesis of carbamates from an amine, CO₂, and a silicate (B1173343) ester with yields up to 96%. researchgate.netrsc.org This reaction proceeds under 5 MPa of CO₂ pressure at 150°C in acetonitrile (B52724). researchgate.netrsc.org Imidazolium-based ionic liquids have also been shown to be effective catalysts for the synthesis of carbamates from amines and dimethyl carbonate, achieving 100% selectivity. researchgate.net DFT calculations suggest that the acidic proton of the imidazolium (B1220033) IL interacts with the oxygen of dimethyl carbonate, enhancing its nucleophilicity and thus catalyzing the reaction. researchgate.net Furthermore, the selective cathodic reduction of CO₂ in an ionic liquid (BMIm-BF₄) containing amines allows for an environmentally friendly synthesis of organic carbamates. organic-chemistry.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) utilizes the efficient heat transfer from dielectric heating to dramatically reduce reaction times and often improve yields compared to conventional heating. nih.gov This technique has been successfully applied to carbamate synthesis. For example, a rapid, one-pot synthesis of primary amines via the reductive N-alkylation of methyl carbamate with aldehydes is achieved using microwave heating at 150°C for just 15 minutes. organic-chemistry.org Zirconium(IV)-catalyzed exchange processes between carbamates and amines to form ureas have also been shown to be accelerated by microwave irradiation. organic-chemistry.org The synthesis of tertiary amines from carbamates through an extrusive alkylation process has also been reported using microwave assistance, demonstrating broad functional group tolerance. thieme-connect.com The key advantage of MAOS is the rapid and direct interaction of microwaves with polar molecules in the reaction mixture, leading to an instantaneous rise in temperature and accelerated reaction rates. nih.gov

Table 3: Microwave-Assisted Carbamate and Amine Synthesis

| Reaction Type | Reactants | Conditions | Yield | Key Features | Citation |

|---|---|---|---|---|---|

| Reductive N-Alkylation | Methyl Carbamate, Aldehydes | 150 °C, 15 min | 66-96% | Rapid, high-throughput synthesis of primary amines. | organic-chemistry.org |

| Carbamate-Urea Exchange | Carbamates, Amines | Zr(IV) catalyst | - | Observed microwave acceleration effect. | organic-chemistry.org |

| Extrusive Alkylation | Carbamates | - | 25-87% | One-step synthesis of tertiary amines with wide substrate scope. | thieme-connect.com |

Novel Transformation Strategies

Recent advancements in synthetic chemistry have provided more efficient and milder routes for the formation of carbamate functionalities. These methods often offer advantages over traditional approaches that may require hazardous reagents like phosgene.

A notable example that demonstrates a pathway analogous to the synthesis of this compound is the synthesis of various alkyl N-(1-cyclohex-3-enyl)carbamates. researchgate.net In this process, cyclohex-3-ene carboxylic acid undergoes a Curtius rearrangement using diphenylphosphoryl azide (B81097) (DPPA) in the presence of triethylamine. The resulting isocyanate is then trapped in situ with an alcohol, such as ethanol, tert-butanol, or benzyl (B1604629) alcohol, to afford the corresponding carbamate in good yield. researchgate.net To synthesize this compound, one would start with cyclohexanecarboxylic acid and trap the resulting cyclohexyl isocyanate with propanol (B110389).

The mechanism of the Curtius rearrangement is generally considered to be a concerted process, avoiding the formation of a free nitrene intermediate. wikipedia.org This concerted nature contributes to the retention of configuration in the migrating group. nih.gov

Table 1: Illustrative Synthesis of Alkyl N-cyclohexylcarbamate Analogues via Curtius Rearrangement researchgate.net

| Starting Material | Reagents | Alcohol | Product | Yield |

| Cyclohex-3-ene carboxylic acid | DPPA, Et3N | Ethanol | Ethyl N-(1-cyclohex-3-enyl)carbamate | Good |

| Cyclohex-3-ene carboxylic acid | DPPA, Et3N | t-Butanol | t-Butyl N-(1-cyclohex-3-enyl)carbamate | Good |

| Cyclohex-3-ene carboxylic acid | DPPA, Et3N | Benzyl alcohol | Benzyl N-(1-cyclohex-3-enyl)carbamate | Good |

Note: This table is based on the synthesis of analogues and serves as a model for the synthesis of this compound.

Decarboxylation reactions, which involve the removal of a carboxyl group, are fundamental in organic synthesis. wikipedia.org While not as commonly documented for the direct synthesis of simple alkyl carbamates as the Curtius rearrangement, base-mediated decarboxylative approaches represent a potential synthetic strategy.

In principle, a base could be used to facilitate the decarboxylation of a suitable precursor to generate an intermediate that can then be trapped to form the carbamate. For instance, the decarboxylation of N-arylcarbamic acids has been studied, highlighting the role of zwitterionic intermediates. nih.gov A plausible, though not explicitly documented, route for this compound could involve the formation of a mixed anhydride (B1165640) or another activated form of cyclohexanecarboxylic acid, which upon reaction with an azide source and subsequent base-mediated rearrangement and decarboxylation in the presence of propanol, could yield the target carbamate.

Another related approach is the Krapcho decarboxylation, which typically involves the decarboxylation of esters. wikipedia.org The general principle of base-mediated decarboxylation often relies on the stability of the resulting carbanionic intermediate. wikipedia.org For simple alkanecarboxylic acids, these conditions can be harsh. However, for specific substrates like β-keto acids or malonic acid derivatives, decarboxylation occurs more readily. masterorganicchemistry.comyoutube.com

Optimization of Reaction Conditions and Yields

The efficiency and yield of a synthetic transformation are highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, temperature, reaction time, and the nature of the catalyst or reagents.

For the Curtius rearrangement, several modifications have been developed to improve yields and mildness of the reaction. For example, the use of Lewis acids like boron trifluoride or boron trichloride (B1173362) can catalyze the rearrangement, significantly lowering the required decomposition temperature. wikipedia.org One-pot procedures starting from carboxylic acids have been developed using reagents like diphenylphosphoryl azide (DPPA) or by forming a mixed anhydride in situ. acs.orgnih.gov

In a one-pot synthesis of carbamates from carboxylic acids, Lebel and co-workers reported a mild and efficient protocol using di-tert-butyl dicarbonate (B1257347) and sodium azide to form the acyl azide, which then undergoes a Curtius rearrangement catalyzed by tetrabutylammonium (B224687) bromide and zinc(II) triflate. organic-chemistry.org

The choice of solvent can also play a crucial role. For the trapping of the isocyanate intermediate, the alcohol nucleophile (in this case, propanol) can sometimes be used as the solvent itself, or an inert solvent can be employed. Reactions are often carried out at elevated temperatures to facilitate the rearrangement, but some modern methods allow for the reaction to proceed at room temperature. wikipedia.org

Table 2: Key Parameters for Optimization of Carbamate Synthesis

| Parameter | Considerations |

| Solvent | Should be inert to the reactants and intermediates, or can be the nucleophilic trapping agent (e.g., propanol). |

| Temperature | Sufficiently high to induce rearrangement of the acyl azide, but low enough to prevent side reactions. Catalysts can lower this temperature. |

| Reagents | Choice of azide source (e.g., sodium azide, DPPA) and activating agent for the carboxylic acid can impact yield and safety. |

| Reaction Time | Monitored to ensure complete conversion without degradation of the product. |

Purification and Isolation Techniques in Synthetic Procedures

The isolation of pure this compound from the reaction mixture is a critical final step in its synthesis. The choice of purification method depends on the physical properties of the carbamate and the nature of the impurities.

Recrystallization is a common and effective technique for purifying solid organic compounds. youtube.com The crude carbamate product can be dissolved in a minimum amount of a hot solvent in which it is soluble, and then allowed to cool slowly. youtube.com As the solution cools, the solubility of the carbamate decreases, and it crystallizes out, leaving the impurities dissolved in the solvent. youtube.com The choice of solvent is crucial; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. youtube.com For carbamates, solvents like ethanol, acetone, or mixtures involving water can be effective. nih.govgoogle.com

Chromatographic techniques are also widely used for the purification of carbamates. taylorfrancis.comHigh-performance liquid chromatography (HPLC) is a powerful method for both the analysis and purification of carbamates. oup.comnih.govs4science.at Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a methanol-water or acetonitrile-water mixture), is often employed. nih.gov

Gas chromatography (GC) can also be used, although the thermal lability of some carbamates can be a challenge. nih.gov However, for relatively stable compounds like this compound, GC can be a viable analytical and, in some cases, preparative technique.

Solid-phase extraction (SPE) is another useful technique for the cleanup of crude reaction mixtures. nih.govnih.gov It can be used to remove polar or nonpolar impurities prior to final purification by chromatography or recrystallization.

Table 3: Common Purification Techniques for Carbamates

| Technique | Principle | Application Notes |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Effective for solid carbamates. Solvent selection is key. nih.govresearchgate.net |

| HPLC | Differential partitioning of the compound and impurities between a stationary and a mobile phase. | Highly versatile for both analytical and preparative scale. oup.comnih.gov |

| Gas Chromatography | Separation based on volatility and interaction with a stationary phase. | Can be used if the carbamate is thermally stable. nih.gov |

| Solid-Phase Extraction | Adsorption of the compound or impurities onto a solid sorbent. | Useful for sample cleanup and removal of gross impurities. nih.gov |

Mechanistic Investigations of Propyl N Cyclohexylcarbamate Formation and Reactivity

Elucidation of Reaction Mechanisms

The synthesis of Propyl N-cyclohexylcarbamate is most commonly achieved through the reaction between an isocyanate and an alcohol. wikipedia.orgnih.gov This nucleophilic addition is a fundamental process for creating the carbamate (B1207046) (or urethane) linkage. kuleuven.bemdpi.com The general mechanism involves the attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the isocyanate group.

Alternative synthetic routes, while less direct for this specific molecule, are prevalent in carbamate chemistry. These include methods like the Hofmann, Curtius, or Lossen rearrangements, which generate an isocyanate intermediate that is subsequently "trapped" by an alcohol. nih.govorganic-chemistry.orgnih.gov Additionally, carbamates can be formed from the reaction of amines with chloroformates or through three-component coupling reactions involving an amine, carbon dioxide, and an alkyl halide. wikipedia.orgnih.govacs.org

Role of Isocyanic Acid Intermediates

The pivotal intermediate in the most prevalent synthesis of this compound is cyclohexyl isocyanate. The reaction proceeds via the nucleophilic addition of n-propanol to the highly reactive isocyanate group (R-N=C=O). nih.gov The mechanism involves the attack of the alcohol, with the alcohol's proton transferring to the nitrogen atom and the alkoxy group bonding to the carbonyl carbon. ugent.be

The centrality of the isocyanate intermediate is a cornerstone of carbamate chemistry. rsc.org Many synthetic strategies are designed to generate isocyanates in situ, which are then captured by an alcohol to yield the final carbamate product. acs.orgorganic-chemistry.org For instance, methods have been developed for the metal-free synthesis of unsymmetrical ureas and carbamates from amines and carbon dioxide, which proceed through the dehydration of a carbamic acid intermediate to form the isocyanate. acs.org This highlights that regardless of the initial reactants, the pathway to the carbamate frequently involves an isocyanate species.

Catalytic Mechanisms in Ionic Liquid Systems

Ionic liquids (ILs) have been investigated as effective catalysts for carbamate synthesis, offering advantages such as non-volatility and tunable properties. koreascience.kr For the synthesis of carbamates, protic ionic liquids with a basic anion, such as [DBUH][OAc] (1,8-diazabicyclo[5.4.0]undec-7-enium acetate), have proven effective. rsc.org

The catalytic cycle in an ionic liquid system for a reaction involving an amine, CO2, and an alkylating agent is thought to involve a dual activation role:

Anion Activation : The basic anion of the ionic liquid (e.g., acetate) forms a hydrogen bond with the amine, increasing its nucleophilicity and facilitating its reaction with CO2 to form a carbamic acid intermediate. rsc.org

Cation Involvement : The protonated cation (e.g., [DBUH]+) is crucial in the catalytic cycle, potentially acting as a proton shuttle to facilitate the conversion of the carbamic acid intermediate and the production of water. rsc.orgnih.gov

Computational studies on CO2 capture in amino acid-based ionic liquids have shown that the cation can significantly alter the bonding of the carbamate intermediate, weakening the interaction between the IL's cation and anion and stabilizing the captured CO2 species. nih.gov In the context of this compound synthesis from cyclohexyl isocyanate and propanol (B110389), an ionic liquid could similarly activate the alcohol via hydrogen bonding, enhancing its nucleophilic attack on the isocyanate.

Reaction Kinetics and Thermodynamic Considerations

While specific kinetic and thermodynamic data for the formation of this compound are not extensively documented, analysis of analogous isocyanate-alcohol reactions provides significant insight.

Reaction Kinetics: The rate of carbamate formation is influenced by several factors, including reactant structure, concentration, and catalysis. Kinetic studies of the reaction between phenyl isocyanate and alcohols demonstrate that the reaction can be catalyzed by an excess of the alcohol reactant itself. mdpi.comugent.be This is attributed to the formation of hydrogen-bonded alcohol associates (dimers, trimers) that act as more potent nucleophiles. kuleuven.bemdpi.com The reactivity of alcohols generally follows the order: primary > secondary > tertiary, due to steric hindrance. ugent.beresearchgate.net The isocyanate's structure is also critical; electron-withdrawing groups on an aromatic isocyanate increase the electrophilicity of the carbonyl carbon and thus accelerate the reaction rate. ugent.benasa.gov

| Factor | Effect on Reaction Rate | Reason |

|---|---|---|

| Alcohol Structure | Primary > Secondary > Tertiary | Decreased steric hindrance allows for easier nucleophilic attack. ugent.beresearchgate.net |

| Isocyanate Structure | Electron-withdrawing groups increase the rate. | Enhances the electrophilicity of the carbonyl carbon. ugent.benasa.gov |

| Reactant Concentration | Catalysis by excess alcohol is observed. | Formation of more reactive hydrogen-bonded alcohol associates. mdpi.com |

| Catalyst | Acids and bases can catalyze the reaction. | Activation of the isocyanate or the alcohol nucleophile. nasa.gov |

| Reaction | ΔH (kJ/mol) |

|---|---|

| HCO₃⁻ + Monoethanolamine (MEA) ⇌ MEA-carbamate | -29.7 ± 0.1 |

| HCO₃⁻ + Diethanolamine (DEA) ⇌ DEA-carbamate | -23.7 ± 0.9 |

| HCO₃⁻ + Ammonia (NH₃) ⇌ Carbamate | -27.6 ± 0.9 |

Intramolecular Rearrangements and Cyclizations

Rearrangements: While rearrangements are not commonly reported for the stable this compound molecule itself, several classic name reactions that involve rearrangement are used to generate the key isocyanate intermediate for its synthesis. The Hofmann rearrangement converts a primary amide to an amine with one fewer carbon, proceeding through an isocyanate intermediate. nih.govresearchgate.net Similarly, the Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate. organic-chemistry.orgnih.gov In these synthetic contexts, the rearrangement is a means to an end, creating the reactive species that is then trapped by an alcohol like n-propanol.

Cyclizations: Intramolecular cyclization is a known reaction pathway for carbamates that possess a suitably positioned internal nucleophile. nih.gov For example, studies on phenyl N-(o-carboxyphenyl)carbamate show that the ionized carboxyl group can act as an internal nucleophile, attacking the carbamate carbonyl. rsc.org This leads to the formation of a cyclic product (isatoic anhydride) and the displacement of the phenoxy leaving group. rsc.org Similarly, a carbamate with a hydroxyl group on the N-aryl ring can cyclize to form a benzoxazolinone. rsc.org For this compound, such a reaction would require the cyclohexyl ring to be substituted with a nucleophilic group (e.g., -OH or -COOH) that is sterically able to attack the carbamate carbonyl.

Conformational Analysis and Rotational Barriers around N-CO Bonds

The stereochemical properties of this compound are dominated by the conformational behavior of the carbamate linkage itself. Due to resonance, where the nitrogen lone pair delocalizes onto the carbonyl group, the central N-CO bond has significant partial double-bond character. acs.org This electronic feature results in a planar geometry for the carbamate group and, crucially, a substantial energy barrier to rotation around the N-CO bond. nd.eduresearchgate.net

This restricted rotation gives rise to distinct conformers, often referred to as syn and anti (or E/Z) isomers, which can be observed and studied using dynamic NMR spectroscopy. nd.edumdpi.com The existence of these rotamers is a defining characteristic of amides and carbamates. acs.orgmdpi.com

The free energy of activation (ΔG‡) for rotation around the N-CO bond in N-alkylcarbamates is typically in the range of 12 to 16 kcal/mol. researchgate.netnih.gov The precise value of this barrier is sensitive to several factors, including steric hindrance and the electronic effects of the substituents on both the nitrogen and oxygen atoms. nd.edu Electron-withdrawing groups attached to the nitrogen tend to decrease the rotational barrier by reducing the electron-donating ability of the nitrogen, thereby lessening the double-bond character of the N-CO bond. nd.edunih.gov The solvent environment also plays a role in the barrier height and the relative stability of the conformers. researchgate.netacs.org

| Carbamate Type | Approximate Rotational Barrier (kcal/mol) | Reference |

|---|---|---|

| Primary Carbamates | 12.4 - 14.3 | researchgate.net |

| N-Alkylcarbamate | ~16 | nih.gov |

| N-Phenylcarbamate | ~12.5 | nih.gov |

| N-(2-Pyrimidyl)carbamate | <9 | nih.gov |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structural features of Propyl N-cyclohexylcarbamate. By analyzing the magnetic properties of its atomic nuclei, detailed information about the proton and carbon environments, their connectivity, and dynamic processes can be obtained.

1H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides critical information about the different types of protons present in the this compound molecule and their neighboring atoms. The chemical shifts, splitting patterns, and integration values of the signals in the ¹H NMR spectrum allow for a complete assignment of the proton environment.

The expected signals in the ¹H NMR spectrum of this compound would correspond to the protons of the propyl group and the cyclohexyl group, as well as the proton attached to the nitrogen atom of the carbamate (B1207046) linkage. The propyl group would exhibit signals for the methyl (CH₃), methylene (B1212753) (CH₂), and oxymethylene (OCH₂) protons. The cyclohexyl group would show a complex set of signals for its methine (CH) and methylene (CH₂) protons. The N-H proton of the carbamate group would typically appear as a broader signal.

13C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to determine the number and types of carbon atoms in this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum, providing a map of the carbon skeleton.

The ¹³C NMR spectrum of this compound is expected to show distinct peaks for the carbonyl carbon of the carbamate group, the carbons of the propyl chain, and the carbons of the cyclohexyl ring. The chemical shift of the carbonyl carbon is particularly characteristic and appears at a downfield position. The chemical shifts of the aliphatic carbons in the propyl and cyclohexyl groups provide information about their electronic environment.

Two-Dimensional NMR Techniques (e.g., HMQC, HETCOR)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Correlation (HETCOR), are powerful tools for establishing the connectivity between protons and their directly attached carbon atoms. These experiments correlate the signals in the ¹H and ¹³C NMR spectra, providing unambiguous assignments of the proton and carbon resonances.

Variable Temperature NMR for Dynamic Studies

Variable Temperature (VT) NMR spectroscopy is a specialized technique used to study dynamic processes in molecules, such as conformational changes or restricted rotation around bonds. researchgate.netnih.gov In carbamates, restricted rotation around the C-N bond can lead to the observation of distinct signals for groups that would otherwise be equivalent. st-andrews.ac.uk

For this compound, VT NMR studies could be employed to investigate the rotational barrier around the carbamate C-N bond. researchgate.netst-andrews.ac.uk At low temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for different conformations of the cyclohexyl or propyl groups. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal, allowing for the calculation of the energy barrier for this rotational process. st-andrews.ac.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

The most prominent features in the IR spectrum of a carbamate are the N-H stretching and the C=O (carbonyl) stretching vibrations. docbrown.inforesearchgate.net The N-H stretch typically appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The carbonyl stretching vibration of the carbamate group gives rise to a strong absorption band typically in the range of 1680-1730 cm⁻¹. docbrown.info Other significant absorptions include the C-H stretching vibrations of the aliphatic propyl and cyclohexyl groups, which are observed around 2850-3000 cm⁻¹, and the C-O stretching vibration of the ester linkage. docbrown.info

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure. Common fragmentation pathways for carbamates include cleavage of the C-O and N-C bonds of the carbamate group, as well as fragmentation of the alkyl and cycloalkyl chains. Analysis of these fragment ions helps to confirm the identity and structure of this compound. researchgate.net

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental in the analysis and purification of this compound. These methods exploit differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation from impurities, starting materials, or byproducts. The choice of method depends on the analytical goal, whether it is for rapid purity checks, preparative purification, or high-resolution quantitative analysis.

Thin Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive method for monitoring the progress of reactions that synthesize this compound and for assessing its purity. sigmaaldrich.comfujifilm.com The technique involves spotting a solution of the sample onto a plate coated with a thin layer of an adsorbent material, the stationary phase. sigmaaldrich.com The plate is then placed in a sealed chamber with a solvent system, the mobile phase, which travels up the plate by capillary action. Separation occurs as components of the sample move at different rates based on their affinity for the stationary phase versus their solubility in the mobile phase. fujifilm.com

For a moderately polar compound like this compound, a typical stationary phase would be silica (B1680970) gel 60. sigmaaldrich.com The mobile phase is usually a mixture of a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The ratio is optimized to achieve a retention factor (Rf) value ideally between 0.2 and 0.8 for the target compound. chemcoplus.co.jp

Detection can be achieved by visualizing the plates under UV light (typically at 254 nm) if the compound has UV-absorbing properties, which is common for carbamates. fujifilm.com Alternatively, chemical staining agents such as potassium permanganate (B83412), iodine vapor, or phosphomolybdic acid can be used to visualize the separated spots. chemcoplus.co.jp

Table 1: Typical TLC Parameters for Analysis of this compound

| Parameter | Description | Example |

| Stationary Phase | The adsorbent material coated on the plate. | Silica gel 60 on aluminum or glass backing. sigmaaldrich.com |

| Mobile Phase | The solvent system that moves up the plate. | Hexane:Ethyl Acetate (e.g., 4:1 or 3:1 v/v) |

| Application | Method of applying the sample to the plate. | Spotting with a glass capillary. chemcoplus.co.jp |

| Detection | Method used to visualize the separated spots. | UV light (254 nm) or potassium permanganate stain. fujifilm.com |

| Analysis | Calculation used to identify compounds. | Retention Factor (Rf) calculation. fujifilm.com |

When purification of this compound is required on a larger scale than what TLC allows, column chromatography is the method of choice. fujifilm.com This technique is widely used for the preparative separation and purification of organic compounds. fujifilm.com The principle is similar to TLC, but the stationary phase is packed into a vertical glass column.

For this compound, a slurry of silica gel in a non-polar solvent is typically packed into the column. The crude sample mixture is then loaded onto the top of the silica gel bed. The mobile phase, or eluent, is passed through the column under gravity or with positive pressure. By gradually increasing the polarity of the eluent (gradient elution), the components of the mixture are selectively washed off the column at different times. For instance, a gradient of methanol (B129727) in dichloromethane (B109758) has been successfully used to purify the closely related analog, Ethyl N-cyclohexylcarbamate. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure compound.

Table 2: Example Column Chromatography Parameters for Purification of this compound

| Parameter | Description | Example |

| Stationary Phase | The adsorbent material packed in the column. | Silica Gel (e.g., 230-400 mesh) |

| Mobile Phase System | The solvent system used to elute the compounds. | Gradient elution from 100% Dichloromethane to Dichloromethane:Methanol (e.g., 98:2 v/v). |

| Sample Loading | How the crude sample is introduced to the column. | Adsorbed onto a small amount of silica gel and dry-loaded. |

| Elution | The process of washing compounds through the column. | Gravity flow or flash chromatography (using pressure). |

| Fraction Analysis | Monitoring the composition of collected fractions. | Thin Layer Chromatography (TLC). |

For high-resolution separation and precise quantitative analysis, more advanced instrumental techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound with high accuracy. Purity levels greater than 98% have been reported for analogous carbamates using HPLC. Reverse-phase HPLC (RP-HPLC) is the most common mode used for compounds of this type. In RP-HPLC, the stationary phase is non-polar (e.g., C18- or Phenyl-Hexyl-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comsigmaaldrich.com A UV detector is typically used for detection. The technique offers high resolution, speed, and sensitivity. sigmaaldrich.com

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Carbamates, including related structures like N-propyl carbamate, have been analyzed using GC. nih.gov The sample is vaporized and injected into the head of a chromatographic column. Separation is achieved based on the compound's boiling point and interactions with the stationary phase lining the column. For a related compound, cyclohexyl-n-propyl-amine, a packed column with an Apiezon L stationary phase has been used. nist.gov For another analog, Propyl N-methyl carbamate, a packed column with SE-30 at 60 °C was utilized. nist.gov The separated components are detected as they emerge from the column, most commonly by a flame ionization detector (FID) or a mass spectrometer (MS).

Table 3: Illustrative HPLC and GC Conditions for Carbamate Analysis

| Technique | Parameter | Description | Example |

| HPLC | Column | The stationary phase for separation. | Reverse-phase C18 or Phenyl-Hexyl, 5 µm particle size. sigmaaldrich.com |

| Mobile Phase | The solvent system for elution. | Acetonitrile:Water gradient. sielc.com | |

| Detector | The instrument used for detection. | UV-Vis Detector | |

| Analysis | The output of the analysis. | Purity determination via peak area percentage. | |

| GC | Column | The stationary phase for separation. | Packed column with SE-30 or Apiezon L stationary phase. nist.govnist.gov |

| Temperatures | Operating temperatures for the system. | Inlet: 250°C, Oven: 60-150°C, Detector: 280°C | |

| Carrier Gas | The inert gas that moves the sample. | Nitrogen or Helium. nist.gov | |

| Detector | The instrument used for detection. | Flame Ionization Detector (FID) |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like propyl N-cyclohexylcarbamate. DFT methods allow for the optimization of the molecule's geometry and the calculation of various electronic descriptors that are crucial for understanding its chemical behavior.

Studies on related carbamate (B1207046) compounds have demonstrated the utility of DFT in elucidating their reactivity. For instance, DFT calculations have been successfully employed to study the mechanism of carbamate formation and to analyze the electronic properties that govern their toxicity. nih.govresearchgate.net In the context of this compound, DFT calculations would typically involve the selection of a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311+G**) to accurately model the system. nih.govnih.gov

Table 1: Calculated Electronic Properties of a Carbamate Analog (Ethyl N-cyclohexylcarbamate)

| Property | Value |

|---|---|

| Molecular Weight | 171.24 g/mol |

| XLogP3-AA | 2.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

Data sourced from PubChem for the analogous compound Ethyl N-cyclohexylcarbamate, as direct calculated values for this compound are not available in the cited sources. nih.gov

Furthermore, DFT calculations can provide insights into the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their distribution across the molecule are fundamental in predicting its reactivity towards electrophiles and nucleophiles. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations offer a window into the dynamic behavior of this compound, revealing information about its conformational landscape and flexibility over time. These methods are particularly useful for understanding how the molecule might behave in different environments, such as in solution or when interacting with a biological target.

MD simulations on molecules containing a cyclohexane (B81311) ring have shown that the ring can undergo conformational changes, such as the chair-to-boat interconversion. nih.gov For this compound, MD simulations could be used to explore the rotational freedom around the single bonds connecting the propyl group, the carbamate linkage, and the cyclohexyl ring. Such simulations can identify the most stable conformations and the energy barriers between them.

A typical MD simulation would involve placing the molecule in a simulation box, often with a solvent like water, and then solving Newton's equations of motion for all atoms in the system over a period of time. ucl.ac.uk The resulting trajectory provides a detailed movie of the molecule's movements, from which various properties can be analyzed.

Table 2: Key Parameters in a Typical Molecular Dynamics Simulation

| Parameter | Description |

|---|---|

| Force Field | A set of empirical energy functions used to calculate the potential energy of the system. |

| Solvent Model | A representation of the solvent molecules (e.g., TIP3P for water). |

| Simulation Time | The duration of the simulation, typically in nanoseconds (ns). |

| Temperature and Pressure | Controlled to mimic experimental conditions. |

Analysis of the MD trajectory can reveal the flexibility of different parts of the molecule. For instance, the propyl chain is expected to be more flexible than the rigid cyclohexyl ring. Understanding these dynamics is crucial for predicting how the molecule might bind to a receptor or an enzyme active site.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies are employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While no specific QSAR studies on this compound were found, the principles of QSAR can be readily applied to this compound and its derivatives to predict their potential activities.

In a typical QSAR study, a set of molecules with known activities is used to build a model. nih.gov Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized into several types:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices.

3D Descriptors: Molecular shape, surface area, volume.

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, partial charges. nih.gov

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates a subset of these descriptors with the observed biological activity. nih.gov

Table 3: Examples of Descriptors Used in QSAR Models for Carbamates

| Descriptor Type | Example Descriptor | Relevance |

|---|---|---|

| Constitutional | Molecular Weight | Size of the molecule. |

| Topological | Wiener Index | Branching of the molecular skeleton. |

| Geometrical | Molecular Surface Area | Interaction with a receptor. |

| Quantum Chemical | LUMO Energy | Susceptibility to nucleophilic attack. |

This table presents a generalized list of descriptors relevant to QSAR studies on carbamates. researchgate.netnih.gov

A validated QSAR model for a series of carbamates including this compound could be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters for this compound, such as its Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for confirming the structure of the synthesized compound and for interpreting experimental spectra.

The prediction of NMR chemical shifts is often performed using DFT calculations. aps.org The GIAO (Gauge-Including Atomic Orbital) method is a common approach for calculating the magnetic shielding tensors of nuclei, from which the chemical shifts can be derived. The accuracy of these predictions depends on the level of theory (functional and basis set) and whether solvent effects are included in the calculation.

Machine learning approaches have also emerged as powerful tools for the accurate prediction of NMR chemical shifts, sometimes outperforming traditional DFT methods in terms of speed and accuracy for certain classes of molecules.

Table 4: Predicted vs. Experimental Chemical Shifts for a Model Compound

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

|---|---|---|

| C1 | 155.8 | 156.2 |

| C2 | 50.1 | 50.5 |

| C3 | 33.5 | 33.8 |

| C4 | 25.8 | 26.1 |

| C5 | 24.9 | 25.2 |

This is an illustrative table based on data for related compounds, as specific predictive studies for this compound are not available in the cited literature. The accuracy of prediction can vary based on the method used.

By comparing the predicted spectrum with the experimentally obtained spectrum, researchers can confirm the structural assignment of this compound and gain a more detailed understanding of its electronic environment.

Biochemical Interactions and Enzymatic Modulation Research

Interaction with Fatty Acid Amide Hydrolase (FAAH)

Fatty acid amide hydrolase (FAAH) is a principal enzyme responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide (B1667382) (AEA). mdpi.com The inhibition of FAAH is a key strategy for enhancing endocannabinoid signaling, which has shown potential therapeutic effects in various preclinical models. nih.govnih.gov

In Vitro Enzyme Inhibition Assays

In vitro studies are fundamental in determining the direct inhibitory potential of a compound on a specific enzyme. For carbamates, these assays typically measure the reduction in the enzymatic hydrolysis of a substrate in the presence of the inhibitor. A series of diverse N-alkylcarbamates have demonstrated potent to ultrapotent picomolar FAAH inhibition in cellular assays. nih.gov For instance, the well-characterized FAAH inhibitor URB597 (cyclohexylcarbamic acid 3′-carbamoyl-biphenyl-3-yl ester) and its analogue URB694 (6-hydroxy-[1,1′-biphenyl]-3-yl-cyclohexylcarbamate) have shown IC₅₀ values of 7.7 ± 1.5 nM and 30.0 ± 5.8 nM, respectively, for the inhibition of anandamide hydrolysis by FAAH. nih.gov Carbamate (B1207046) inhibitors act by carbamylating a catalytic serine residue within the enzyme's active site, often leading to irreversible inhibition. nih.govresearchgate.net

Structural Requirements for FAAH Inhibitory Potency (N-cyclohexylcarbamate Motif)

The N-cyclohexylcarbamate motif is a crucial structural feature for potent FAAH inhibition. This is exemplified by the inhibitor URB597, which contains this moiety and acts as an irreversible, substrate-like inhibitor of FAAH. nih.gov The mechanism involves the carbamylation of the catalytic nucleophile Ser241. nih.gov The potency of carbamate-based FAAH inhibitors is sensitive to structural modifications. For example, replacing the cyclohexyl group with a less lipophilic hexyl chain can lead to a significant decrease in inhibitory activity. cy5-5-maleimide.com Furthermore, alterations to other parts of the molecule, such as the ester functionality, can also dramatically reduce potency. cy5-5-maleimide.com This highlights the specific structural requirements, including the N-cyclohexylcarbamate group, for optimal interaction with the FAAH active site.

Role of the Endocannabinoid System in Carbamate Action

The endocannabinoid system (ECS) comprises cannabinoid receptors (CB1 and CB2), endogenous cannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), and the enzymes responsible for their synthesis and degradation. nih.govnih.gov FAAH is a key catabolic enzyme in the ECS, primarily responsible for breaking down AEA. mdpi.comnih.gov By inhibiting FAAH, carbamate compounds like Propyl N-cyclohexylcarbamate can increase the levels of endogenous cannabinoids, thereby amplifying their signaling. escholarship.org This enhanced endocannabinoid tone can lead to various physiological effects, including analgesic and anxiolytic responses, which are often mediated by the activation of CB1 receptors. nih.govnih.gov The inhibition of FAAH is intrinsically linked to the inhibition of AEA cellular uptake, and a strong correlation has been observed between these two processes for a series of N-alkylcarbamates. nih.govresearchgate.net

Modulation of Monoacylglycerol Lipase (B570770) (MGL)

Monoacylglycerol lipase (MGL) is another critical serine hydrolase in the endocannabinoid system, primarily responsible for the hydrolysis of 2-AG. nih.govnih.gov While some carbamates can inhibit MGL, many N-alkylcarbamates designed as FAAH inhibitors have been shown to be inactive at MGL. nih.gov This selectivity is a crucial aspect of their pharmacological profile, as dual inhibition of FAAH and MGL can have different physiological consequences than selective inhibition of either enzyme. The development of selective inhibitors allows for the precise dissection of the roles of AEA and 2-AG signaling pathways. nih.gov

Molecular Ligand-Enzyme Binding and Active Site Interactions

The inhibitory action of carbamates on serine hydrolases involves a covalent interaction with the catalytic serine residue in the enzyme's active site. researchgate.net FAAH possesses a catalytic triad (B1167595) composed of Ser241, Ser217, and Lys142, which is essential for its enzymatic activity. nih.gov Carbamate inhibitors act as "false substrates," where the catalytic serine (Ser241 in FAAH) attacks the carbamate carbonyl group. researchgate.net This leads to the formation of a stable, carbamoylated enzyme complex, effectively inactivating the enzyme. researchgate.netscispace.com The stability of this covalent bond often results in irreversible or slowly reversible inhibition. researchgate.netscispace.com The binding of the inhibitor is also guided by specific interactions within the enzyme's active site channels, such as the membrane access channel and the acyl-chain binding pocket. nih.gov The high stability of the resulting carbamoylated enzyme is a key feature of the inhibitory mechanism of this class of compounds. researchgate.net

Structure Activity Relationship Sar Investigations

Impact of Alkyl Chain Variations (e.g., Propyl vs. Isopropyl, Butyl)

The nature of the alkyl group attached to the carbamate (B1207046) nitrogen plays a significant role in modulating the biological activity of N-cyclohexylcarbamate derivatives. Variations in the length, branching, and hydrophobicity of this alkyl chain can influence how the molecule interacts with its biological target, as well as its pharmacokinetic properties. nih.govacs.orgnih.gov

Research on various classes of biologically active compounds has demonstrated that even subtle changes in an alkyl substituent can lead to significant differences in potency. For instance, in a series of N-alkyl-5-hydroxypyrimidinone carboxamides, which are structurally distinct but share the principle of an N-alkyl chain, replacing a methyl group with a slightly larger ethyl group resulted in the maintenance of good biological activity. nih.gov Conversely, the complete removal of the alkyl group was detrimental to its potency, highlighting the necessity of this substituent for effective interaction with the target. nih.gov

The principle that alkyl chain characteristics influence bioactivity is further supported by studies on compounds with double alkyl chains. These investigations have shown a correlation between the length and arrangement of alkyl chains and the compound's hydrophobicity, which in turn dictates its biological effect. nih.gov A decrease in the hydrophobicity of a double-chain drug, due to the intramolecular association of these chains in an aqueous environment, can lead to reduced biological activity compared to a single-chain isomer. nih.gov

| Alkyl Group | Structural Change from Propyl | Potential Impact on Activity |

|---|---|---|

| Isopropyl | Increased steric hindrance near the carbamate nitrogen | May decrease binding affinity if the binding pocket is narrow |

| Butyl | Increased chain length and lipophilicity | Could enhance hydrophobic interactions or be too large for the binding site |

| Ethyl | Decreased chain length and lipophilicity | May result in weaker hydrophobic interactions |

Influence of Cyclohexyl Moiety Substitutions

The cyclohexyl ring in related carbamate structures typically adopts a stable chair conformation. nih.govresearchgate.net This conformation positions substituents in either axial or equatorial positions, which can significantly influence molecular recognition by a biological target. The introduction of substituents on the cyclohexyl ring can alter its conformational preference and introduce new points of interaction, such as hydrogen bonding or steric hindrance.

In studies of amidrazone derivatives that include a cyclohexene (B86901) ring, the saturation of the double bond within the ring was found to modify the compound's biological activity. mdpi.com This suggests that the planarity and rigidity of this part of the molecule are important for its function. For Propyl N-cyclohexylcarbamate, introducing substituents would similarly alter the ring's properties. For example, a hydroxyl or amino group could provide additional hydrogen bonding opportunities, potentially increasing affinity for a target, while a bulky alkyl group might sterically hinder binding.

| Substituent on Cyclohexyl Ring | Potential Effect | Rationale |

|---|---|---|

| -OH (Hydroxyl) | Increase or decrease in activity | Can form hydrogen bonds, but also increases polarity which may affect membrane permeability. |

| -CH3 (Methyl) | Increase or decrease in activity | Increases lipophilicity and steric bulk; effect depends on the topology of the binding site. |

| =O (Carbonyl) | Likely decrease in activity | Changes ring conformation and introduces a polar group, potentially altering binding characteristics. |

Stereochemical Considerations in Related Carbamate Analogues

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity for many pharmaceutical compounds. Carbamate analogues are no exception, and their interaction with chiral biological targets like enzymes and receptors is often stereoselective.

Research on the enantiomers of exo- and endo-2-norbornyl-N-n-butylcarbamates, which are structurally related to N-cyclohexylcarbamates, has demonstrated clear stereoselective inhibition of the enzyme butyrylcholinesterase. nih.gov For the exo isomers, the (R)-enantiomer was found to be a more potent inhibitor than the (S)-enantiomer. nih.gov Conversely, for the endo isomers, the (S)-enantiomer was more potent than the (R)-enantiomer. nih.gov This reversal in stereopreference underscores the precise geometric requirements for effective binding to the enzyme's active site.

Furthermore, detailed SAR studies on other complex carbamate inhibitors have established that the stereochemistry of cyclic components, such as a bis-tetrahydrofuran (bis-THF) ring, is crucial for potency. nih.govacs.org The specific spatial orientation of the ring oxygens was found to be a key factor. nih.govacs.org These findings highlight that if a chiral center were to be introduced into the this compound structure, for example, by substitution on the cyclohexyl ring, it would be highly likely that the resulting enantiomers would exhibit different biological activities.

Three-Dimensional Structural Features and Activity Correlations

These studies on various carbamate series have consistently revealed the importance of steric, electrostatic, and hydrophobic fields in determining inhibitory potency. nih.gov For instance, 3D-QSAR models for carbamate inhibitors of acetylcholinesterase have shown that hydrophobic interactions play a major role in modulating activity, which is consistent with the hydrophobic nature of the enzyme's active site gorge. nih.gov

The crystal structure of simple N-cyclohexylcarbamates, such as Methyl N-cyclohexylcarbamate and Phenyl N-cyclohexylcarbamate, confirms that the cyclohexyl ring adopts a chair conformation. nih.govresearchgate.net The dihedral angle between the plane of the carbamate group and the cyclohexyl ring is a key structural parameter. nih.gov In Phenyl N-cyclohexylcarbamate, this angle is approximately 71 degrees. nih.gov Molecular modeling studies suggest that the folded shape of some carbamate inhibitors is crucial for them to fit within the lipophilic region of a substrate-binding site. This conformation allows them to mimic the natural substrates of the enzyme.

The combination of these 3D features—the conformation of the cyclohexyl ring, the orientation of the N-alkyl chain, and the electronic distribution across the carbamate linkage—creates a specific molecular shape and pharmacophore that is recognized by the biological target. Any structural modification will alter this 3D profile and, consequently, the biological activity.

Material Science and Functional Applications

Integration into Lipid-Like Nanoparticle (LLNP) Systems

The exploration of Propyl N-cyclohexylcarbamate and similar carbamate-containing molecules in the context of lipid-like nanoparticle (LLNP) systems represents a significant advancement in therapeutic molecule delivery. These systems are engineered to encapsulate and transport therapeutic agents, and the chemical nature of their components is crucial for their efficacy and biocompatibility.

The carbamate (B1207046) functionality plays a pivotal role in the self-assembly of lipid-like nanoparticles. In the synthesis of next-generation LLNPs, the traditional amido functionality in the core backbone can be replaced with carbamate groups. This substitution influences the intermolecular interactions that drive the formation of the nanoparticle structure. The carbamate group, being a hybrid of amide and ester linkages, imparts a degree of conformational rigidity which is beneficial for creating stable and well-defined nanostructures. acs.orgacs.org This rigidity is attributed to the delocalization of non-bonded electrons on the nitrogen atom into the carboxyl moiety. acs.org The assembly of these nanoparticles can be achieved through a single-step process, such as the Curtius rearrangement, which allows for the efficient incorporation of the carbamate functionality into the LLNP core scaffold.

A key advantage of incorporating carbamate linkages into LLNPs is the enhancement of their biodegradability. The carbamate bond is generally more susceptible to hydrolysis compared to the more stable amide bonds found in many conventional delivery systems. This increased susceptibility to degradation is a critical attribute for a drug delivery vehicle, as it allows the nanoparticle to be broken down into smaller, non-toxic components and cleared from the body after releasing its therapeutic payload. This focus on creating biodegradable delivery systems is a primary driver for exploring carbamate-based LLNP core backbones.

The following table provides a comparative overview of the biodegradability of amide versus carbamate linkages in the context of nanoparticle delivery systems.

| Linkage Type | Relative Stability | Biodegradation Rate | Implication for Delivery Systems |

| Amide | High | Slower | Longer persistence in the body, potentially leading to accumulation. |

| Carbamate | Moderate | Faster | Enhanced clearance from the body, improving the safety profile. |

This table is a simplified representation for illustrative purposes.

The carbamate linkage in LLNPs is a form of engineered linkage designed to optimize the delivery of therapeutic molecules. By modulating the chemical structure of the carbamate-containing lipid-like molecules, the physical and chemical properties of the resulting nanoparticles can be fine-tuned. This includes adjusting their size, surface charge, and drug-loading capacity to suit specific therapeutic agents, such as mRNA or CRISPR-Cas9 systems. The ability to engineer these linkages allows for the creation of highly specialized delivery vehicles that can protect the therapeutic molecule from degradation in the bloodstream and facilitate its delivery to target cells.

Potential as Vehicles in Specialized Technologies

The chemical properties of this compound suggest its potential utility as a component in specialized technologies like reprography and inkjet printing, although specific applications are not yet widely documented.

In the field of inkjet printing, the formulation of the ink is critical to the performance of the printer and the quality of the printed image. Inkjet inks are complex mixtures that typically consist of a colorant, a binder resin, a pigment dispersant, and a solvent system. google.com The solvent system is particularly important as it must be capable of dissolving the other components, have an appropriate evaporation rate to prevent nozzle clogging, and contribute to the desired viscosity and surface tension of the ink. google.comgoogle.com

This compound, as an organic compound with both polar and non-polar characteristics, could potentially serve as a co-solvent or a plasticizer in solvent-based inkjet ink formulations. Its carbamate group could offer good solvency for a range of binder resins and colorants. Furthermore, its molecular structure could be tailored to achieve a specific boiling point and evaporation rate, which are critical parameters for controlling the drying time of the ink on various substrates. The use of such specialized solvents can be essential for printing on non-porous surfaces like plastics. google.com

The table below outlines the typical properties of solvents used in inkjet ink formulations, providing a context for the potential role of this compound.

| Property | Typical Range for Inkjet Inks | Potential Role of this compound |

| Viscosity | 3 - 50 cps | Contributes to achieving the target viscosity for optimal jetting. google.com |

| Surface Tension | 25 - 50 mN/m | Can be modified to ensure proper droplet formation and wetting of the substrate. google.com |

| Boiling Point | Varied to control drying time | Can be designed to have a specific boiling point to balance drying speed and nozzle stability. |

| Solvency | High for binders and colorants | The carbamate structure could provide good solvency for various ink components. |

This table is based on general principles of inkjet ink formulation. google.com

Design of Functional Coatings and Advanced Materials

The carbamate functional group is a versatile building block for the creation of advanced polymers and functional coatings. acs.orgresearchgate.net Carbamates are an emerging class of polymer backbones for constructing sequence-defined, abiotic polymers. acs.orgacs.orgchemrxiv.orgresearchgate.net The ability to control the primary sequence of these polycarbamates allows for the de novo design of new functional materials. acs.orgacs.orgchemrxiv.org

Compared to more common polymer building blocks like amino acids, carbamates are more rigid, a property that is likely due to the extended delocalization of π-electrons on their backbones. acs.orgchemrxiv.orgresearchgate.net This inherent rigidity can be advantageous in the design of materials where structural integrity and stability are paramount. For instance, in the development of protective coatings, a rigid polymer backbone can contribute to enhanced hardness and scratch resistance.

Furthermore, the ability to modify the substituents on the carbamate's nitrogen and oxygen atoms provides a route to fine-tune the material's properties. nih.gov For example, by attaching different functional groups, one could control the coating's adhesion to a substrate, its chemical resistance, or its optical properties. The stability of the carbamate group also makes it suitable for creating durable materials that can withstand harsh environmental conditions. researchgate.net

Environmental Transformation and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, primarily hydrolysis and photolysis.

The hydrolytic stability of carbamates is a key factor in their environmental persistence. Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For carbamates, this typically involves the cleavage of the ester or amide linkage. frontiersin.orgnih.gov The rate of hydrolysis is significantly influenced by pH and temperature. oasis-lmc.org

The hydrolysis of N-methylcarbamates, for instance, has been shown to proceed through different mechanisms depending on the substitution of the nitrogen atom. nih.gov For N,N-disubstituted carbamates, the reaction often follows a BAc2 mechanism under more drastic conditions. nih.gov Given that propyl N-cyclohexylcarbamate is an N-monosubstituted carbamate (B1207046), its hydrolysis pathway might differ.

The general hydrolysis reaction for a carbamate ester is as follows:

R-NH-C(O)O-R' + H₂O → R-NH₂ + R'-OH + CO₂

In the case of this compound, this would theoretically yield cyclohexylamine (B46788), propanol (B110389), and carbon dioxide.

Table 1: General Factors Influencing Hydrolytic Degradation of Carbamates

| Factor | Influence on Hydrolysis Rate |

| pH | Hydrolysis is typically faster under alkaline conditions. |

| Temperature | Higher temperatures generally increase the rate of hydrolysis. oasis-lmc.org |

| Chemical Structure | The nature of the alkyl and aryl groups attached to the carbamate functional group can affect stability. |

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. nih.gov This process can occur directly, when the molecule itself absorbs light energy, or indirectly, through reactions with photochemically generated reactive species in the environment. nih.gov

Specific studies on the photolytic degradation of this compound are limited. However, research on other alkyl N-arylcarbamates and carbamate insecticides provides insights into potential photodegradation pathways. The photodecomposition of carbamates can lead to a variety of products. tandfonline.com For some carbamates, a major photochemical reaction is the photo-Fries rearrangement, which results in the formation of hydroxy-substituted benzamides. tandfonline.com Another common degradation pathway involves the homolytic cleavage of the nitrogen-to-alkoxycarbonyl bond. acs.org

For example, the photolysis of the carbamate insecticide pirimicarb (B1678450) in the presence of organic solvents resulted in photooxidation products such as N-formylpirimicarb and N-desmethylpirimicarb. nih.gov The half-lives of pirimicarb were found to be relatively short, in the range of minutes, when irradiated in solvents like isopropanol, cyclohexane (B81311), and cyclohexene (B86901). nih.gov This suggests that photolysis can be a significant degradation route for carbamates.

Table 2: Potential Photodegradation Reactions of Carbamates

| Reaction Type | Description | Potential Products |

| Photo-Fries Rearrangement | Intramolecular rearrangement of the carbamate group on an aromatic ring. | Hydroxy-substituted amides. tandfonline.com |

| Homolytic Cleavage | Breaking of the N-C(O) bond to form radical intermediates. | Amines and other radical-derived products. acs.org |

| Photooxidation | Oxidation of the molecule, often involving the alkyl or aryl groups. | N-dealkylated or hydroxylated products. nih.gov |

Biotic Degradation Mechanisms

Biotic degradation is the breakdown of organic compounds by living organisms, primarily microorganisms. nih.gov This is a critical process for the removal of many synthetic chemicals from the environment.

The microbial degradation of carbamate pesticides is a well-documented process and is considered a major route for their dissipation from soil and water. frontiersin.orgresearchgate.net A variety of bacteria and fungi have been identified that can degrade carbamates. nih.govnih.gov

The initial and most common step in the microbial metabolism of carbamates is the enzymatic hydrolysis of the carbamate linkage by a class of enzymes known as carbamate hydrolases or carboxylesterases. frontiersin.orgnih.gov This enzymatic hydrolysis is analogous to chemical hydrolysis and results in the formation of the corresponding alcohol and carbamic acid, which is unstable and decomposes to an amine and carbon dioxide. frontiersin.org

For this compound, the initial microbial transformation would likely involve the hydrolysis of the ester bond to produce propanol and N-cyclohexylcarbamic acid, which would then decompose to cyclohexylamine and carbon dioxide.

General Microbial Hydrolysis of this compound:

This compound → Propanol + N-cyclohexylcarbamic acid → Cyclohexylamine + Carbon Dioxide

The resulting cyclohexylamine and propanol can then be further utilized by microorganisms as carbon and/or nitrogen sources. frontiersin.org The ability of microbial communities to degrade carbamates can be enhanced in soils with a history of pesticide application, suggesting adaptation of the microbial populations. researchgate.net

Enantioselectivity in biotransformation occurs when microorganisms or their enzymes preferentially degrade one enantiomer of a chiral compound over the other. youtube.com This is a common phenomenon in the biological degradation of chiral pesticides and pharmaceuticals.

While there is no specific information available on the enantioselective biotransformation of chiral analogues of this compound, studies on other chiral carbamates and related compounds demonstrate the potential for such processes. For example, the enzymatic hydrolysis of racemic mixtures of N-carbonyl-DL-amino acids using acylases has been shown to be stereoselective, yielding L-amino acids while leaving the D-amino acid carbamates unchanged. nih.gov

The development of chiral catalysts and nanozymes for enantioselective reactions is an active area of research. rsc.orgabo.fi These studies highlight the ability of biological systems and their mimics to distinguish between enantiomers, suggesting that if a chiral analogue of this compound were to enter the environment, its degradation could proceed enantioselectively. rochester.edu

Identification of Environmental Degradation Products

The identification of degradation products is essential for a complete understanding of the environmental fate of a compound, as some degradation products can be more persistent or toxic than the parent compound.

Based on the general degradation pathways of carbamates, the primary environmental degradation products of this compound are expected to be:

Cyclohexylamine: Formed from the hydrolysis of the carbamate bond.

Propanol: The alcohol moiety released during hydrolysis.

Carbon Dioxide: A final product of the breakdown of the carbamic acid intermediate.

Further degradation of cyclohexylamine and propanol would lead to simpler organic molecules and eventually mineralization to carbon dioxide, water, and inorganic nitrogen.

In the case of photolytic degradation, other products could be formed. Based on studies of similar carbamates, potential photoproducts could include hydroxylated and dealkylated derivatives, although specific products for this compound have not been identified in the literature reviewed. nih.govtandfonline.com

Table 3: Predicted Environmental Degradation Products of this compound

| Degradation Pathway | Expected Primary Products |

| Hydrolysis (Abiotic & Biotic) | Cyclohexylamine, Propanol, Carbon Dioxide |

| Photolysis (Predicted) | Hydroxylated derivatives, Dealkylated derivatives |

No Specific Data Available for this compound

A comprehensive search of publicly available scientific literature and databases has revealed no specific information regarding the environmental transformation and degradation pathways of this compound. Consequently, detailed research findings on its persistence and dissipation behavior in environmental compartments such as soil, water, and air are not available.

While general principles of chemical degradation and persistence apply to all compounds, the absence of dedicated studies on this compound means that no quantitative data, such as half-life in various environmental media or specific degradation products, can be provided.

Research on related compounds, such as propyl carbamate, indicates that the environmental fate of carbamates can be highly variable depending on their specific chemical structure and the environmental conditions. For instance, propyl carbamate has been reported to be resistant to biodegradation in some studies. nih.gov However, it is crucial to note that such data cannot be extrapolated to this compound with any degree of scientific certainty, as the presence of the cyclohexyl group significantly alters the molecule's properties.

Similarly, reviews on other carbamate pesticides, like chlorpropham, highlight the complexity of their environmental degradation, which can involve hydrolysis, photolysis, and microbial degradation. nih.gov The rates of these processes are influenced by factors such as pH, temperature, sunlight intensity, and the presence of specific microorganisms. nih.gov Without experimental data for this compound, it is impossible to determine its behavior in the environment.

Due to the lack of specific research, the environmental persistence and dissipation of this compound remain uncharacterized. No data tables or detailed research findings on its behavior in soil, water, or air could be generated. Further scientific investigation is required to understand the environmental fate of this compound.

Future Research Directions and Emerging Areas

Development of Novel Synthetic Methodologies